molecular formula C7H7N3O2 B3008542 1,3-Dimethyl-5-cyanouracil CAS No. 36980-91-3

1,3-Dimethyl-5-cyanouracil

Cat. No.: B3008542
CAS No.: 36980-91-3
M. Wt: 165.152
InChI Key: QTSVXQHYGHTYLL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-cyanouracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a cyano group at position 5 on the uracil ring. The molecular formula of this compound is C7H7N3O2 , and it has a molecular weight of 165.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-5-cyanouracil can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyluracil with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5-cyanouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted uracil derivatives with various functional groups.

Scientific Research Applications

1,3-Dimethyl-5-cyanouracil has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    1,3-Dimethyluracil: Lacks the cyano group, resulting in different chemical reactivity and biological activity.

    5-Cyanouracil: Lacks the methyl groups, which can affect its solubility and interaction with biological targets.

    1,3-Dimethyl-6-aminouracil:

Uniqueness: 1,3-Dimethyl-5-cyanouracil is unique due to the presence of both methyl and cyano groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-9-4-5(3-8)6(11)10(2)7(9)12/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSVXQHYGHTYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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